molecular formula C11H13ClOS B8081090 4-(3-Chlorophenyl)thian-4-ol

4-(3-Chlorophenyl)thian-4-ol

Cat. No.: B8081090
M. Wt: 228.74 g/mol
InChI Key: PKQWONRFDFZVFK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a hydroxyl group at the 4-position and a 3-chlorophenyl group. This compound is structurally related to pharmacologically active molecules, particularly those targeting central nervous system receptors or exhibiting antimicrobial properties. Its synthesis often involves multi-step procedures, including condensation reactions and heterocyclic ring formation, as seen in intermediates of trazodone derivatives and other arylpiperazine systems .

Properties

IUPAC Name

4-(3-chlorophenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQWONRFDFZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)thian-4-ol involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:

    Initial Formation: The initial formation of the core structure is achieved through a series of condensation reactions.

    Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature and solvent conditions.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)thian-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce a physiological response.

    Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 4-(3-Chloro-4-fluorophenyl)thian-4-ol (CAS: 228422-49-9):
    This analogue replaces the hydroxyl group’s neighboring hydrogen with a fluorine atom at the 4-position of the phenyl ring. The fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to the parent compound. However, its synthesis was discontinued due to challenges in purification .

  • The stereochemistry (R,S configuration) further modulates its pharmacological profile, as seen in its application as a chiral intermediate in drug discovery .

Heterocyclic Derivatives

  • The sulfonyl group enhances thermal stability, and the thiazole ring contributes to π-π stacking interactions in biological systems .
  • 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole: This hybrid structure combines chlorophenyl, fluorophenyl, and thiazole moieties.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Applications Reference
4-(3-Chlorophenyl)thian-4-ol C₁₁H₁₃ClOS Thiane ring, 3-Cl-phenyl, -OH Intermediate in CNS drug synthesis
4-(3-Chloro-4-fluorophenyl)thian-4-ol C₁₁H₁₂ClFOS 3-Cl,4-F-phenyl, -OH Discontinued due to purification challenges
(3R,4S)-4-(3-Cl-phenyl)thian-4-ol HCl C₁₃H₁₉Cl₂NOS Dimethylaminomethyl, stereochemistry Chiral intermediate in drug discovery
1-(3-Cl-phenyl)-4-(thiazolyl)sulfonylpiperazine C₁₉H₁₈ClN₃O₂S₂ Sulfonylpiperazine, thiazole High thermal stability, receptor ligand

Research Findings and Functional Insights

Electron-Withdrawing Effects: The 3-chlorophenyl group in this compound reduces electron density on the thiane ring, making it less reactive toward electrophilic substitution compared to non-halogenated analogues. Fluorine substitution in 4-(3-Chloro-4-fluorophenyl)thian-4-ol further polarizes the aromatic system, enhancing intermolecular interactions in crystal lattices .

Solubility and Bioavailability: The dimethylaminomethyl group in (3R,4S)-4-(3-Chlorophenyl)thian-4-ol hydrochloride improves aqueous solubility by 40% compared to the parent compound, as evidenced by its hydrochloride salt formation. This modification is critical for enhancing oral bioavailability in drug candidates .

Spectroscopic Differentiation :
Raman spectroscopy (1000–1600 cm⁻¹) reveals distinct vibrational modes between this compound and its fluorinated analogue, particularly in C-Cl (650 cm⁻¹) and C-F (1150 cm⁻¹) stretching regions. These differences aid in polymorph identification during quality control .

Biological Activity :
Thiazole- and piperazine-containing derivatives (e.g., 1-(3-Chlorophenyl)-4-(thiazolyl)sulfonylpiperazine) exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) compared to thian-4-ol derivatives, likely due to the sulfonyl group’s ability to disrupt bacterial membrane proteins .

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